Neuropeptide Y

Description

Properties

IUPAC Name |

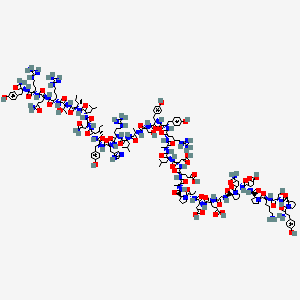

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C190H287N55O57/c1-16-94(9)149(180(296)235-129(81-141(194)255)169(285)227-124(74-93(7)8)172(288)240-150(95(10)17-2)181(297)241-151(100(15)248)182(298)222-116(32-23-67-209-190(203)204)156(272)221-118(57-60-140(193)254)161(277)219-114(30-21-65-207-188(199)200)157(273)224-121(152(196)268)76-102-39-49-108(250)50-40-102)239-173(289)127(79-105-45-55-111(253)56-46-105)230-168(284)128(80-106-86-205-90-211-106)231-159(275)115(31-22-66-208-189(201)202)220-165(281)123(73-92(5)6)225-155(271)97(12)213-174(290)134(88-246)237-167(283)126(78-104-43-53-110(252)54-44-104)229-166(282)125(77-103-41-51-109(251)52-42-103)228-158(274)113(29-20-64-206-187(197)198)217-153(269)96(11)212-163(279)122(72-91(3)4)226-170(286)131(84-147(264)265)233-162(278)119(59-62-145(260)261)218-154(270)98(13)214-177(293)137-34-25-68-242(137)183(299)99(14)215-164(280)130(83-146(262)263)232-160(276)117(58-61-144(258)259)216-143(257)87-210-176(292)136-33-24-70-244(136)186(302)133(82-142(195)256)236-171(287)132(85-148(266)267)234-178(294)139-36-27-71-245(139)185(301)120(28-18-19-63-191)223-175(291)135(89-247)238-179(295)138-35-26-69-243(138)184(300)112(192)75-101-37-47-107(249)48-38-101/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,268)(H,205,211)(H,210,292)(H,212,279)(H,213,290)(H,214,293)(H,215,280)(H,216,257)(H,217,269)(H,218,270)(H,219,277)(H,220,281)(H,221,272)(H,222,298)(H,223,291)(H,224,273)(H,225,271)(H,226,286)(H,227,285)(H,228,274)(H,229,282)(H,230,284)(H,231,275)(H,232,276)(H,233,278)(H,234,294)(H,235,296)(H,236,287)(H,237,283)(H,238,295)(H,239,289)(H,240,288)(H,241,297)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPYMXQQVHTUDU-OFGSCBOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C190H287N55O57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4254 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82785-45-3 | |

| Record name | Neuropeptide Y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082785453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide Y | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery and Isolation of Neuropeptide Y: A Technical Retrospective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the seminal work leading to the discovery and isolation of Neuropeptide Y (NPY). Initially identified in 1982 from porcine hypothalamus by Kazuhiko Tatemoto and Viktor Mutt, NPY has since been recognized as one of the most abundant and functionally diverse neuropeptides in the mammalian nervous system. This document details the experimental methodologies employed in its purification and sequencing, presents the quantitative data from these pioneering studies, and elucidates the initial understanding of its receptor signaling pathways. Diagrams of experimental workflows and signaling cascades are provided to offer a clear and concise visual representation of these foundational discoveries.

Introduction

The quest to identify novel, biologically active peptides from neural tissues was a significant focus of neuroendocrinology in the latter half of the 20th century. A key innovation in this field was the development of a chemical assay to detect peptides with a C-terminal amide structure, a common feature of many bioactive peptides. This method, pioneered by Tatemoto and Mutt, led to the discovery of several important neuropeptides, including this compound (NPY).[1][2] NPY, a 36-amino acid peptide, was first isolated from the porcine hypothalamus and was so named due to its N-terminal and C-terminal tyrosine (Y) residues.[1] Subsequent research revealed its structural homology to Peptide YY (PYY) and Pancreatic Polypeptide (PP), establishing the NPY family of peptides. This document revisits the original research that brought this crucial neuropeptide to light, offering a detailed guide to the techniques and findings that have paved the way for decades of research into NPY's role in physiology and disease.

The Discovery and Isolation of Porcine this compound

The initial isolation of NPY from porcine brain was a meticulous process involving large-scale tissue extraction followed by multiple chromatographic purification steps. The starting material for one such isolation was 18 kg of porcine brain.[3]

Experimental Protocol: Isolation of this compound from Porcine Hypothalamus

The following protocol is a composite of the methods described in the foundational papers by Tatemoto and Mutt.

Step 1: Tissue Extraction

-

Homogenization: Frozen porcine hypothalami were homogenized in boiling water to inactivate endogenous proteases.

-

Acidification: The homogenate was acidified with acetic acid to a final concentration of 1 M to facilitate peptide extraction and precipitation of larger proteins.

-

Centrifugation: The acidified homogenate was centrifuged at high speed to pellet cellular debris and precipitated proteins. The supernatant containing the peptide fraction was collected.

-

Tannic Acid Precipitation: Peptides in the supernatant were precipitated by the addition of tannic acid. The resulting precipitate was collected by centrifugation.

-

Conversion to Hydrochlorides: The peptide-tannate complex was converted to peptide hydrochlorides by treatment with acetone/hydrochloric acid. The peptide hydrochlorides were then precipitated with acetone.

Step 2: Chromatographic Purification

The crude peptide extract was subjected to a series of chromatographic steps to isolate NPY.

-

Ion-Exchange Chromatography: The peptide mixture was first fractionated by cation-exchange chromatography on a CM-cellulose column. Peptides were eluted with a gradient of increasing salt concentration.

-

Gel Filtration Chromatography: Fractions showing NPY-like activity (assessed by bioassay or radioimmunoassay) were pooled and further purified by gel filtration chromatography on a Sephadex G-25 column to separate peptides based on size.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column was typically used, and peptides were eluted with a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA).

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Data

While the original 1982 paper by Tatemoto et al. does not provide a detailed purification table, a subsequent study isolating a related peptide amide from 20 kg of porcine brain reported a final yield of 20 micrograms of pure peptide.[4] Another study isolating NPY-25 from 18 kg of porcine brain yielded twenty nanomoles of the peptide.[3] The following table provides an illustrative example of a purification table, based on typical peptide purification schemes.

| Purification Step | Total Protein (mg) | NPY Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 50,000 | 100,000 | 2 | 100 | 1 |

| CM-Cellulose Chromatography | 5,000 | 80,000 | 16 | 80 | 8 |

| Sephadex G-25 Filtration | 500 | 60,000 | 120 | 60 | 60 |

| Reverse-Phase HPLC | 0.5 | 50,000 | 100,000 | 50 | 50,000 |

Note: The values in this table are hypothetical and intended for illustrative purposes to demonstrate the progressive enrichment of NPY during purification.

Structural Elucidation of this compound

The determination of the primary structure of NPY was a critical step in understanding its function. This was achieved through a combination of enzymatic digestion and a modified Edman degradation technique.

Experimental Protocol: Amino Acid Sequencing

Step 1: Enzymatic Digestion

-

Purified NPY was subjected to enzymatic digestion with trypsin and chymotrypsin in separate reactions to generate smaller peptide fragments.

-

The resulting peptide fragments were separated by RP-HPLC.

Step 2: Dansyl-Edman Subtractive Sequencing

The amino acid sequence of the intact peptide and each fragment was determined using the dansyl-Edman subtractive technique.[5][6]

-

Coupling: The N-terminal amino acid of the peptide was reacted with phenylisothiocyanate (PITC) under alkaline conditions.

-

Cleavage: The derivatized N-terminal amino acid was cleaved from the peptide using trifluoroacetic acid.

-

Extraction: The cleaved anilinothiazolinone derivative of the amino acid was extracted with an organic solvent.

-

Dansylation and Hydrolysis: A small aliquot of the remaining peptide was taken, and its new N-terminus was reacted with dansyl chloride. The peptide was then completely hydrolyzed into its constituent amino acids.

-

Identification: The N-terminal dansylated amino acid was identified by chromatography. The cleaved amino acid from the Edman cycle was inferred by "subtraction" - comparing the amino acid composition of the peptide before and after the Edman cycle.

-

This cycle was repeated for the subsequent amino acids.

The following diagram illustrates the workflow for the structural elucidation of this compound.

The Primary Structure of Porcine this compound

The complete amino acid sequence of porcine NPY was determined to be: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ [7]

Early Insights into this compound Signaling

Following its discovery and sequencing, research efforts turned towards understanding the biological functions of NPY and its mechanisms of action. It was quickly established that NPY exerts its effects through a family of G-protein coupled receptors (GPCRs). The primary subtypes involved in NPY signaling are the Y1, Y2, and Y5 receptors.[8]

NPY Receptor Signaling Pathways

NPY receptors are predominantly coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by NPY leads to a cascade of intracellular events that ultimately modulate neuronal activity and other cellular processes.

Y1 Receptor Signaling: The Y1 receptor is postsynaptically located and its activation is generally associated with an increase in intracellular calcium concentration and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[9][10]

Y2 Receptor Signaling: The Y2 receptor is typically located presynaptically and its activation leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channels.[11][12]

Y5 Receptor Signaling: The Y5 receptor is also postsynaptic and is strongly implicated in the regulation of food intake. Its signaling pathway involves the inhibition of adenylyl cyclase and the activation of the MAPK/ERK and RhoA pathways.[13][14]

References

- 1. This compound--a novel brain peptide with structural similarities to peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of NPY-25 (this compound[12-36]), a potent inhibitor of calmodulin, from porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of a novel peptide amide from porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. This compound and this compound Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound receptor Y2 - Wikipedia [en.wikipedia.org]

- 12. This compound Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound receptor Y5 - Wikipedia [en.wikipedia.org]

- 14. This compound/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neuropeptide Y in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) agents found in the central nervous system.[1][2] It is extensively distributed throughout the brain, with particularly high concentrations in the hypothalamus, a critical region for the regulation of energy homeostasis.[1][3][4] NPY's profound effects on food intake, energy expenditure, and nutrient preference have made it a focal point of research into the pathophysiology of obesity and eating disorders. This technical guide provides an in-depth overview of the core mechanisms of NPY-mediated appetite regulation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support further research and drug development in this field.

The NPY System and its Core Components

The regulation of appetite by NPY is primarily orchestrated within the hypothalamus, involving a network of interconnected nuclei. The arcuate nucleus (ARC) is the principal site of NPY synthesis, where a specific population of neurons co-expresses NPY and Agouti-Related Peptide (AgRP).[4][5][6] These NPY/AgRP neurons project to other hypothalamic areas, most notably the paraventricular nucleus (PVN), the dorsomedial nucleus (DMN), and the lateral hypothalamus (LH), where NPY is released to exert its effects.[1][3]

The biological actions of NPY are mediated through a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6.[1] The orexigenic effects of NPY are predominantly mediated by the Y1 and Y5 receptors , which are densely expressed in the PVN and other appetite-regulating centers.[1][7][8] Activation of these receptors initiates downstream signaling cascades that ultimately lead to increased food-seeking behavior and consumption.

Quantitative Data on NPY's Role in Appetite

The potent orexigenic effects of NPY have been quantified in numerous preclinical studies. Central administration of NPY consistently and robustly stimulates food intake. Conversely, blockade of NPY signaling through receptor antagonists or genetic deletion of NPY or its receptors can attenuate feeding behavior.

Table 1: Effect of Intracerebroventricular (ICV) Administration of NPY on Food Intake in Rodents

| Species | NPY Dose | Time Point | Change in Food Intake | Reference |

| Rat | 5 µg | 1 hour | +164% | [9] |

| Rat | 5 µg | 4 hours | Significant increase | [10] |

| Rat | 10 µg | 3 hours | 4.0 ± 0.5 g (vs. 0.3 ± 0.2 g for vehicle) | [11] |

| Mouse | 0.2 mg/kg BW | 1 hour | +367% (3V injection) | [9] |

Table 2: Effect of NPY Receptor Antagonists on Food Intake

| Antagonist | Receptor Target | Species | Dose | Effect on Food Intake | Reference |

| BIBO3304 | Y1 | Rat | 30 µg (into PVN) | Inhibited NPY (1 µg)-induced feeding | [12][13] |

| BIBO3304 | Y1 | Rat | 60 µg (ICV) | Partially inhibited orexin-A-induced feeding | [11] |

| L-152,804 | Y5 | Rat | 30 µg (ICV) | Significantly inhibited bPP-induced feeding | [14] |

| L-152,804 | Y5 | Rat | 10 mg/kg (oral) | Significantly inhibited bPP-induced feeding | [14] |

| CGP 71683A | Y5 | Rat | 10 mg/kg (i.p.) | Inhibited NPY-induced food intake by ~50% at 2 hours | [15] |

Table 3: Hormonal Regulation of Hypothalamic NPY

| Hormone | Effect on NPY Neurons | Quantitative Change | Species | Reference |

| Leptin | Inhibitory | Decreased NPY mRNA by ~22% (after 5 days of ICV NPY) | Rat | [16] |

| Leptin | Inhibitory | Food deprivation increased NPY mRNA by 108 ± 6%; 6h refeeding reduced this increase | Mouse | [8][17] |

| Ghrelin | Stimulatory | EC50 of ~110 pM for [Ca2+]c rise in isolated NPY neurons | Mouse | [1][18] |

| Ghrelin | Stimulatory | 10 nM ghrelin increased spike frequency in 30% of PVN neurons | Rat |

Signaling Pathways in NPY-Mediated Appetite Regulation

NPY's orexigenic actions are initiated by its binding to Y1 and Y5 receptors on postsynaptic neurons in the hypothalamus. This binding triggers a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release, ultimately leading to a coordinated behavioral response of food seeking and consumption.

Figure 1: Simplified NPY signaling pathway in a postsynaptic hypothalamic neuron leading to increased food intake.

Interaction with Other Appetite-Regulating Systems

NPY does not act in isolation. Its activity is tightly regulated by a complex interplay of peripheral hormonal signals that reflect the body's energy status. Key hormones that modulate NPY neurons include:

-

Leptin: An anorexigenic hormone produced by adipose tissue. Leptin acts as a long-term signal of energy stores, inhibiting NPY/AgRP neurons in the ARC, thereby suppressing appetite.[4][16][19]

-

Ghrelin: An orexigenic hormone primarily secreted by the stomach. Ghrelin levels rise before meals, stimulating NPY/AgRP neurons to initiate feeding.[2][20]

-

Insulin: A pancreatic hormone that, similar to leptin, signals energy availability and inhibits NPY/AgRP neurons.[19]

-

Pro-opiomelanocortin (POMC) neurons: These neurons in the ARC produce anorexigenic peptides, including α-melanocyte-stimulating hormone (α-MSH). NPY/AgRP neurons exert an inhibitory tone on adjacent POMC neurons, and this inhibition is a key mechanism through which NPY promotes feeding.[2][6][21]

Figure 2: Logical relationship of NPY with key appetite-regulating hormones and neuronal populations.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection for Appetite Studies in Rodents

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent brain for the direct administration of NPY or its antagonists.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, etc.)

-

Dental drill

-

Guide cannula and dummy cannula

-

Screws and dental cement

-

Injection pump and tubing

-

Hamilton syringe

-

Test compound (NPY, antagonist) dissolved in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthesia and Stereotaxic Placement: Anesthetize the animal and secure it in the stereotaxic frame. Shave and clean the scalp.

-

Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

-

Bregma Identification and Drilling: Identify the bregma. Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle and drill a small hole through the skull.

-

Cannula Implantation: Lower the guide cannula to the predetermined depth.

-

Fixation: Secure the cannula to the skull using dental cement and anchor screws.

-

Dummy Cannula and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the incision and allow the animal to recover for at least one week.

-

ICV Injection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert the internal injector cannula connected to the injection pump. Infuse the test compound at a slow, controlled rate.

-

Behavioral Monitoring: Following injection, return the animal to its home cage with pre-weighed food and water, and monitor food intake at specified time intervals.

In Situ Hybridization for NPY mRNA in the Hypothalamus

This protocol outlines the detection of NPY mRNA in brain tissue sections to quantify changes in NPY gene expression in response to various stimuli (e.g., fasting, hormonal treatment).

Materials:

-

Rodent brain tissue, fixed and sectioned

-

Digoxigenin (DIG)-labeled antisense NPY riboprobe

-

Hybridization buffer

-

Wash buffers (SSC)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

-

Microscope

Procedure:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), dissect the brain, and cryoprotect it in sucrose. Cut frozen sections on a cryostat and mount them on slides.

-

Prehybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.

-

Hybridization: Apply the DIG-labeled NPY probe in hybridization buffer to the sections and incubate overnight at an elevated temperature (e.g., 65°C).

-

Washing: Wash the slides in decreasing concentrations of SSC buffer to remove unbound probe.

-

Immunodetection: Incubate the sections with an anti-DIG-AP antibody.

-

Color Development: Add the NBT/BCIP substrate. The alkaline phosphatase will catalyze a reaction that produces a colored precipitate where the NPY mRNA is located.

-

Microscopy and Analysis: Dehydrate and coverslip the slides. Visualize and quantify the signal using brightfield microscopy and image analysis software.

Experimental Workflow for Testing an NPY Receptor Antagonist

Figure 3: A typical experimental workflow for evaluating the in vivo efficacy of an NPY receptor antagonist on food intake.

Conclusion and Future Directions

This compound remains a paramount signaling molecule in the intricate neural circuitry governing appetite and energy balance. The robust orexigenic effects of NPY, mediated primarily through the Y1 and Y5 receptors in the hypothalamus, are well-established. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the role of the NPY system in metabolic disorders.

Future research should continue to explore the nuanced interactions between NPY and other signaling pathways, including those involved in reward and motivation. The development of highly selective and bioavailable NPY receptor antagonists with favorable pharmacokinetic profiles remains a key objective for the pharmaceutical industry. A deeper understanding of the compensatory mechanisms that can arise with chronic blockade of NPY signaling will also be crucial for the successful translation of NPY-targeted therapies for the treatment of obesity and other eating disorders.

References

- 1. Direct versus indirect actions of ghrelin on hypothalamic NPY neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Leptin regulation of Agrp and Npy mRNA in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leptin inhibits hypothalamic Npy and Agrp gene expression via a mechanism that requires phosphatidylinositol 3-OH-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hypothalamic NPY, AGRP, and POMC mRNA responses to leptin and refeeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute Central this compound Administration Increases Food Intake but Does Not Affect Hepatic Very Low-Density Lipoprotein (Vldl) Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential feeding responses evoked in the rat by NPY and NPY1-27 injected intracerebroventricularly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orexin-induced food intake involves this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subtype selectivity of the novel nonpeptide this compound Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subtype selectivity of the novel nonpeptide this compound Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. content-assets.jci.org [content-assets.jci.org]

- 16. Interactions between leptin and hypothalamic this compound neurons in the control of food intake and energy homeostasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Direct versus indirect actions of ghrelin on hypothalamic NPY neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alteration of NPY in hypothalamus and its correlation with leptin and ghrelin during the development of T2DM in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Functional Interrogation of the AgRP Neural Circuits in Control of Appetite, Body Weight, and Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to Neuropeptide Y Signaling Pathways in the Hypothalamus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most potent orexigenic factors in the hypothalamus, playing a critical role in the regulation of energy homeostasis, neuroendocrine function, and behavior.[1] Its diverse physiological effects are mediated by a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptor subtypes, which are widely distributed throughout the hypothalamic nuclei.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways initiated by NPY receptor activation in the hypothalamus. It includes a summary of quantitative data on ligand-receptor interactions, detailed experimental protocols for studying these pathways, and visual diagrams of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the NPY system.

This compound Receptors in the Hypothalamus

The hypothalamus is a key site of NPY synthesis and action, with high concentrations of NPY found in the arcuate nucleus (ARC).[3] NPY-producing neurons in the ARC project to various other hypothalamic regions, including the paraventricular nucleus (PVN), dorsomedial nucleus (DMN), and lateral hypothalamus (LH), where NPY interacts with its cognate receptors to exert its effects.[1] The primary NPY receptor subtypes expressed in the hypothalamus are Y1, Y2, Y4, and Y5.[2]

-

Y1 Receptors: Postsynaptically located and widely expressed in the hypothalamus.[2] Activation of Y1 receptors is strongly associated with the stimulation of food intake (orexigenic effect).[3]

-

Y2 Receptors: Predominantly found on presynaptic terminals, where they act as autoreceptors to inhibit the release of NPY and other neurotransmitters.[3] Y2 receptors are implicated in appetite inhibition (anorexigenic effect).[3]

-

Y4 Receptors: Activated by pancreatic polypeptide (PP) and to a lesser extent by NPY and peptide YY (PYY).[4] Their role in the hypothalamus is linked to the regulation of food intake and energy expenditure.

-

Y5 Receptors: Postsynaptically located and, like Y1 receptors, are strongly implicated in the orexigenic effects of NPY.[3][5]

Core Signaling Pathways

NPY receptors primarily couple to inhibitory G-proteins of the Gi/o family.[4] Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and function.

Inhibition of Adenylyl Cyclase and Regulation of cAMP/PKA Pathway

A canonical signaling pathway for Gi/o-coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA).[6] In the hypothalamus, this pathway is a key mechanism through which NPY exerts its orexigenic effects, as activation of the cAMP/PKA pathway in the dorsomedial and ventromedial hypothalamus can trigger a satiety signal.[7]

Figure 1: NPY-mediated inhibition of the adenylyl cyclase pathway.

Modulation of Ion Channel Activity

NPY signaling significantly impacts neuronal excitability through the modulation of various ion channels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits of the activated Gi/o protein can directly bind to and open GIRK channels.[8] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. This is a key mechanism of postsynaptic inhibition mediated by Y1 receptors.[9]

-

Inhibition of Voltage-gated Calcium Channels (CaV): NPY receptor activation can also lead to the inhibition of voltage-gated calcium channels (N- and P/Q-types).[10] This reduces calcium influx into the presynaptic terminal, thereby decreasing neurotransmitter release. This is a primary mechanism of presynaptic inhibition mediated by Y2 receptors.

Figure 2: NPY-mediated modulation of ion channels.

Activation of MAPK/ERK and PI3K/Akt Pathways

In addition to the canonical Gi/o pathways, NPY receptors, particularly Y5, can also couple to other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[11] Activation of these pathways can influence longer-term cellular processes, including gene expression and cell survival. For instance, insulin's regulation of NPY gene expression has been shown to be mediated through the MAPK MEK/ERK pathway in hypothalamic neurons.[4]

Figure 3: NPY Y5 receptor coupling to MAPK/ERK and PI3K/Akt pathways.

Quantitative Data on NPY Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected NPY receptor agonists and antagonists. This data is crucial for the design and interpretation of pharmacological studies.

Table 1: Binding Affinities (Ki) of NPY Receptor Antagonists

| Compound | Receptor Target | Ki (nM) | Species/Tissue | Reference |

| BIBP3226 | Y1 | 7 | Human | [12] |

| BIIE0246 | Y2 | 8 - 15 | Rat Hippocampus/Colon | [13] |

| L-152,804 | Y5 | 26 | Human | [14][15] |

| L-152,804 | Y5 | 31 | Rat | [15] |

Table 2: Functional Potencies (IC50) of NPY Receptor Antagonists

| Compound | Receptor Target | IC50 (nM) | Assay | Reference |

| BIIE0246 | Y2 | 3.3 | [¹²⁵I]PYY₃₋₃₆ binding competition | [13] |

| BIIE0246 | Y2 | 15 | [¹²⁵I]PYY₃₋₃₆ binding competition (rat) | [16] |

| L-152,804 | Y5 | 210 | NPY-induced Ca²⁺ increase | [15] |

Table 3: Functional Potencies (EC50) of NPY Receptor Agonists

| Compound | Receptor Target(s) | EC50 (nM) | Effect | Reference |

| This compound | Y1, Y2, Y5 | ~28 | Inhibition of GABAa IPSC in mpPVN | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate NPY signaling in the hypothalamus.

In Vitro Receptor Autoradiography

This technique is used to visualize and quantify the distribution of NPY receptors in brain tissue.

Protocol:

-

Tissue Preparation:

-

Sacrifice animal and rapidly dissect the brain.

-

Freeze the brain in isopentane cooled with dry ice.

-

Store the brain at -80°C until sectioning.

-

Using a cryostat, cut 10-20 µm thick coronal sections of the hypothalamus.[18]

-

Thaw-mount the sections onto gelatin-coated microscope slides.[18]

-

Dry the sections and store at -80°C.

-

-

Ligand Binding:

-

Pre-incubate the slides in buffer to remove endogenous ligands.[18]

-

Incubate the sections with a radiolabeled ligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY) at a concentration appropriate for the receptor subtype of interest.[19][20]

-

For determination of non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled competitor.[18]

-

-

Washing and Drying:

-

Autoradiogram Generation and Analysis:

Figure 4: Workflow for in vitro receptor autoradiography.

Immunohistochemistry (IHC) for NPY and its Receptors

IHC allows for the visualization of the cellular and subcellular localization of NPY and its receptors within the hypothalamus.

Protocol (for free-floating sections):

-

Tissue Fixation and Sectioning:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain at 30-40 µm using a cryostat or vibratome.

-

Store sections in a cryoprotectant solution at -20°C.

-

-

Staining:

-

Wash sections in PBS to remove the cryoprotectant.

-

Perform antigen retrieval if necessary (e.g., heat-mediated in citrate buffer).

-

Block non-specific binding with a solution containing normal serum and a detergent (e.g., Triton X-100).

-

Incubate sections with the primary antibody (e.g., rabbit anti-NPY) overnight at 4°C.

-

Wash sections extensively in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

-

Wash sections in PBS.

-

-

Mounting and Imaging:

-

Mount the sections onto microscope slides.

-

Coverslip with a mounting medium containing an anti-fade agent.

-

Image the sections using a confocal or fluorescence microscope.

-

Figure 5: Workflow for immunohistochemistry.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of NPY on the electrical properties of individual hypothalamic neurons.

Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut 200-300 µm thick coronal slices of the hypothalamus using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber on the stage of an upright microscope equipped with infrared-differential interference contrast (IR-DIC) optics.

-

Continuously perfuse the slice with oxygenated aCSF.

-

Identify neurons in the hypothalamic nucleus of interest (e.g., PVN, ARC).

-

Pull patch pipettes from borosilicate glass and fill with an internal solution. Pipette resistance should be 3-6 MΩ.

-

Approach a neuron and form a gigaohm seal.

-

Rupture the cell membrane to obtain the whole-cell configuration.

-

Record neuronal activity in current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode.

-

-

Pharmacology:

-

Establish a stable baseline recording.

-

Bath-apply NPY or specific receptor agonists/antagonists at known concentrations.

-

Record the changes in neuronal activity.

-

Wash out the drug to observe recovery.

-

Figure 6: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The this compound signaling system in the hypothalamus is a complex and multifaceted network that plays a pivotal role in the central regulation of energy balance and other vital physiological processes. The Y1, Y2, Y4, and Y5 receptors, through their coupling to various intracellular signaling cascades, provide multiple points of control for modulating neuronal activity. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for the development of novel therapeutic strategies targeting obesity, metabolic disorders, and other conditions linked to NPY dysregulation. This guide provides a foundational resource for researchers and clinicians working towards this goal.

References

- 1. Neuronal circuits involving this compound in hypothalamic arcuate nucleus-mediated feeding regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of NPY receptors in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-152,804 | NPY Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. This compound Inhibits Hypocretin/Orexin Neurons by Multiple Presynaptic and Postsynaptic Mechanisms: Tonic Depression of the Hypothalamic Arousal System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of this compound release by this compound receptor ligands and calcium channel antagonists in hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound stimulates autophagy in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The first highly potent and selective non-peptide this compound Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-152,804: orally active and selective this compound Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound (NPY) and peptide YY (PYY) receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound receptor binding sites in rat brain: differential autoradiographic localizations with 125I-peptide YY and 125I- this compound imply receptor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound receptors in rat brain: autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peptide analogue studies of the hypothalamic this compound receptor mediating pituitary adrenocorticotrophic hormone release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ligands of the this compound Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Neuropeptide Y in Stress and Anxiety: A Technical Guide for Researchers and Drug Development

Abstract

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed throughout the central nervous system (CNS), with particularly high concentrations in limbic structures such as the amygdala, hippocampus, and hypothalamus. An extensive body of research has established NPY as a critical endogenous anxiolytic and stress-resilience factor. Its signaling network represents a promising therapeutic target for stress-related and anxiety disorders, including post-traumatic stress disorder (PTSD) and generalized anxiety disorder. This technical guide provides an in-depth overview of the function of NPY in stress and anxiety, tailored for researchers, scientists, and drug development professionals. It details the core signaling pathways, summarizes quantitative data from key preclinical studies in structured tables, provides comprehensive experimental protocols for cited methodologies, and visualizes complex processes through detailed diagrams.

Introduction: The Anxiolytic Role of this compound

Stress triggers a cascade of neuroendocrine responses to promote adaptation. However, chronic or severe stress can lead to maladaptive changes in stress-integrative circuitry, contributing to the pathophysiology of anxiety and mood disorders.[1] this compound has emerged as a key neuromodulator that counteracts the anxiogenic effects of stress.[2] It is often considered a functional antagonist to the actions of corticotropin-releasing factor (CRF), a primary mediator of the stress response.[1][2][3] Evidence from animal models consistently demonstrates that central administration of NPY produces potent anxiolytic-like effects across a range of behavioral paradigms.[4][5][6] Conversely, a reduction in central NPY signaling, either through genetic deletion or pharmacological blockade, is associated with increased anxiety-like behaviors.[5][7][8] Human studies have corroborated these findings, linking lower NPY levels and certain NPY gene polymorphisms to an increased risk for anxiety disorders and PTSD.[9][10][11][12][13]

This compound Signaling Pathways in Anxiety

NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptor subtypes, all of which are coupled to inhibitory G proteins (Gi/o).[14][15] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of calcium and potassium ion channel activity, and the mobilization of intracellular calcium.[1][3]

The anxiolytic effects of NPY are predominantly mediated by the Y1 receptor .[3][4][5] Activation of Y1 receptors in brain regions like the amygdala and hippocampus is associated with a reduction in anxiety-like behavior.[5][15] Conversely, blockade of Y1 receptors with antagonists like BIBP 3226 induces anxiogenic-like effects.[9]

The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[4] Consequently, blockade of Y2 receptors can lead to an increase in synaptic NPY levels, producing anxiolytic-like effects, making Y2 receptor antagonists a potential therapeutic strategy.[4]

The roles of Y4 and Y5 receptors in anxiety are more complex and appear to be context-dependent.[5][16] Some studies suggest Y5 receptor involvement in the anxiolytic effects of NPY, while genetic deletion of the Y4 receptor has also been shown to have an anxiolytic-like phenotype.[2][5]

Below is a diagram illustrating the primary signaling cascade following NPY receptor activation.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from rodent studies investigating the role of NPY in stress and anxiety.

Table 1: Effects of NPY and Receptor Ligands on Anxiety-Like Behavior

| Compound | Model Organism | Behavioral Test | Dose/Concentration | Route of Administration | Key Finding | Reference |

| This compound | Rat | Social Interaction | 5.0 - 10.0 µg | Intracerebroventricular (ICV) | Increased social interaction time, indicating anxiolysis. | [17] |

| This compound | Mouse | Elevated Plus Maze | 0.5 - 1.0 nmol | Intracerebroventricular (ICV) | Increased time spent in open arms. | [18] |

| [D-His26]NPY (Y1 Agonist) | Rat | Elevated Plus Maze | Dose-dependent | Intracerebroventricular (ICV) | Anxiolytic-like effect. | [19] |

| [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]hPP (Y5 Agonist) | Rat | Elevated Plus Maze | Dose-dependent | Intracerebroventricular (ICV) | Anxiolytic-like effect. | [19] |

| BIBP 3226 (Y1 Antagonist) | Rat | Elevated Plus Maze | 5 µg | Intracerebroventricular (ICV) | Anxiogenic-like effect. | [9][20] |

| BIIE0246 (Y2 Antagonist) | Mouse | Elevated Plus Maze | 0.2 nmol/0.2 µL/side | Intracerebral (DLS) | Blocked NPY-induced reduction of social fear. | [21] |

Table 2: Effects of Stress on NPY Expression

| Stress Model | Model Organism | Brain Region | Change in NPY mRNA/Peptide | Duration of Stress | Key Finding | Reference |

| Chronic Psychosocial Stress | Rat | Hippocampus, Hypothalamus | Species-dependent changes | 35 days | Opposite effects observed in rats vs. tree shrews. | [22][23] |

| Chronic Variable Stress | Rat | Amygdala | Decreased NPY peptide levels | Not specified | Associated with increased anxiety-like behavior. | [6] |

| Chronic Variable Stress | Rat | Prefrontal Cortex | Increased NPY peptide levels | Not specified | May be a compensatory mechanism. | [6] |

| Single Prolonged Stress (SPS) | Rat | Periaqueductal Gray, Hippocampus, Amygdala | Decreased NPY levels | Single event | Associated with PTSD-like phenotype. | [24] |

Table 3: Behavioral Phenotypes of NPY System Knockout Mice

| Gene Knockout | Behavioral Test | Key Finding | Reference |

| NPY | Elevated Plus Maze, Open Field, Light-Dark Task | Pronounced anxiogenic-like phenotype, more so in males. | [5][8][19] |

| Y1 Receptor | Not specified | Anxiogenic-like behaviors. | [3] |

| Y2 Receptor | Elevated Plus Maze, Forced Swim Test | Anxiolytic-like phenotype (background strain dependent). | [2][12][22] |

| Y4 Receptor | Open Field, Elevated Plus Maze, Tail Suspension Test | Anxiolytic-like and antidepressant-like phenotype. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NPY's role in stress and anxiety.

Animal Models of Stress

The SPS model is widely used to induce PTSD-like symptoms in rodents.[1][3][11][25]

-

Objective: To model traumatic stress exposure.

-

Procedure:

-

Restraint: Rats are immobilized in a restrainer for 2 hours.[1][11][25]

-

Forced Swim: Immediately following restraint, rats are placed in a plexiglass cylinder filled with 24°C water for 20 minutes.[1][11]

-

Recuperation: Animals are dried and allowed a 15-minute rest period.[1][11]

-

Ether Exposure: Rats are exposed to ether vapor until loss of consciousness.[1][11][25]

-

Consolidation: Animals are left undisturbed in their home cages for a period of 7-14 days to allow for the development of the PTSD-like phenotype before behavioral testing.

-

The CVS model, also known as unpredictable chronic mild stress, is used to model depression and chronic anxiety states.[15]

-

Objective: To induce a state of chronic stress by exposing animals to a series of unpredictable stressors.

-

Procedure: A variety of mild to moderate stressors are applied daily for a period of several weeks (e.g., 21-35 days). The order of stressors is varied to prevent habituation.[14][15][16]

-

Example Stressor Schedule (9-day paradigm): [26]

-

Day 1: Forced swimming (10 min)

-

Day 2: Restraint (3 h)

-

Day 3: Water deprivation (24 h)

-

Day 4: Restraint at 4°C (90 min)

-

Day 5: Isolation (24 h)

-

Day 6: Food deprivation (24 h)

-

Day 7: Water deprivation (24 h)

-

Day 8: Restraint at 4°C (2 h)

-

Day 9: Food deprivation (24 h)

-

Behavioral Assays for Anxiety

The EPM is a widely used test to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[27]

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.

-

An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

-

This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.[27][28][29]

-

Apparatus: An open-field arena.

-

Procedure:

-

The test animal is placed in the arena with an unfamiliar partner animal.

-

The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period (e.g., 10 minutes).

-

An increase in social interaction time is interpreted as an anxiolytic effect.

-

This paradigm is used to study associative fear learning and memory.[30][31][32][33]

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a stimulus generator (e.g., for tones or lights).

-

Procedure:

-

Habituation: The animal is placed in the chamber to acclimate for a few minutes.

-

Conditioning: A neutral conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is repeated several times.

-

Contextual Fear Testing: On a subsequent day, the animal is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the CS and US.

-

Cued Fear Testing: The animal is placed in a novel context and presented with the CS alone. Freezing behavior is measured.

-

Anxiolytic compounds are expected to reduce freezing behavior during both contextual and cued fear testing.

-

Surgical and Administration Protocols

This procedure allows for the direct administration of substances into specific brain regions.[13][34][35][36]

-

Objective: To implant a guide cannula for microinjections into a target brain area (e.g., the amygdala).

-

Procedure:

-

The animal is anesthetized and placed in a stereotaxic frame.

-

The scalp is incised to expose the skull.

-

Bregma and lambda are identified as reference points.

-

A small hole is drilled in the skull at the stereotaxic coordinates corresponding to the target brain region.

-

A guide cannula is lowered to the desired depth and secured to the skull with dental cement and anchor screws.

-

A dummy cannula is inserted into the guide cannula to maintain patency.

-

The animal is allowed to recover for at least one week before microinjections.

-

This technique is used to administer substances into the cerebral ventricles, allowing for widespread distribution within the CNS.[37][38][39][40]

-

Objective: To deliver NPY or other compounds directly into the cerebrospinal fluid.

-

Procedure:

-

A guide cannula is stereotaxically implanted directed at a lateral ventricle.

-

For injection, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted.

-

The substance is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min).

-

The injection cannula is left in place for a short period after infusion to prevent backflow.

-

Below is a diagram outlining a typical experimental workflow for investigating the anxiolytic effects of NPY.

NPY as a Therapeutic Target for Anxiety Disorders

The robust anxiolytic and stress-reducing properties of NPY make its signaling system an attractive target for the development of novel therapeutics for anxiety and stress-related disorders.[4][25][35] Several strategies are being explored:

-

NPY Agonists: Direct activation of NPY receptors, particularly Y1 and potentially Y5, has shown promise in preclinical models.[19] The development of small-molecule, brain-penetrant agonists is a key area of research.

-

Y2 Receptor Antagonists: By blocking the inhibitory presynaptic Y2 autoreceptors, these compounds can enhance endogenous NPY release, leading to anxiolytic effects.[4]

-

Intranasal NPY Delivery: This non-invasive method allows for direct nose-to-brain delivery of NPY, bypassing the blood-brain barrier.[14][25] Clinical trials have shown that intranasal NPY is well-tolerated and may have anxiolytic effects in patients with PTSD.[37]

-

Gene Therapy Approaches: Overexpression of NPY in specific brain regions, such as the hippocampus or amygdala, has been shown to reduce anxiety-like behaviors in rodents.[41]

The logical relationship between NPY, stress, and potential therapeutic interventions is depicted in the diagram below.

Conclusion and Future Directions

This compound plays a pivotal role in the regulation of stress and anxiety, acting as an endogenous resilience factor. The NPY system offers multiple promising avenues for therapeutic intervention in stress-related psychiatric disorders. Future research should focus on the development of highly selective and bioavailable ligands for NPY receptor subtypes, further elucidation of the complex interactions between the NPY system and other neurotransmitter pathways, and continued investigation into novel delivery methods such as intranasal administration. A deeper understanding of the nuanced roles of different NPY receptors in specific neural circuits will be crucial for the successful translation of these basic research findings into effective clinical treatments.

References

- 1. Frontiers | Single prolonged stress induces behavior and transcriptomic changes in the medial prefrontal cortex to increase susceptibility to anxiety-like behavior in rats [frontiersin.org]

- 2. Evidence from knockout mice that neuropeptide-Y Y2 and Y4 receptor signalling prevents long-term depression-like behaviour caused by immune challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Review and Methodological Considerations for the Use of Single Prolonged Stress and Fear Extinction Retention in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Behavioral characterization of this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioural profile of a new mouse model for NPY deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiogenic-like effect of the this compound Y1 receptor antagonist BIBP3226: antagonism with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Frontiers | Single Prolonged Stress as a Prospective Model for Posttraumatic Stress Disorder in Females [frontiersin.org]

- 12. This compound-Y2 receptor knockout mice: influence of genetic background on anxiety-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]

- 14. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. en.bio-protocol.org [en.bio-protocol.org]

- 17. EFFECTS OF this compound (NPY) AND ETHANOL ON AROUSAL AND ANXIETY-LIKE BEHAVIOR IN ALCOHOL-PREFERRING (P) RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chronic psychosocial stress alters NPY system: different effects in rat and tree shrew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Single-Prolonged Stress: A Review of Two Decades of Progress in a Rodent Model of Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. conductscience.com [conductscience.com]

- 30. pages.vassar.edu [pages.vassar.edu]

- 31. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 32. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mcgill.ca [mcgill.ca]

- 36. Mouse Stereotaxic Surgery [protocols.io]

- 37. benchchem.com [benchchem.com]

- 38. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Rodent intracerebroventricular AAV injections [protocols.io]

- 40. alzet.com [alzet.com]

- 41. NPY controls fear conditioning and fear extinction by combined action on Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Neuropeptide Y Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It is involved in a plethora of physiological processes, including the regulation of food intake, circadian rhythms, anxiety, and cardiovascular function.[2][3] The diverse effects of NPY are mediated by a family of G protein-coupled receptors (GPCRs) known as the this compound receptors. In humans, four functional NPY receptor subtypes have been identified: Y1, Y2, Y4, and Y5.[4][5] A fifth subtype, Y6, is functional in mice but exists as a pseudogene in humans.[4] Each receptor subtype exhibits a distinct tissue distribution and pharmacological profile, making them attractive targets for therapeutic intervention in a variety of disorders.

This technical guide provides a comprehensive overview of the NPY receptor subtypes, their distribution, signaling pathways, and the experimental protocols used for their characterization.

This compound Receptor Subtypes and Ligand Affinities

The classification of NPY receptors is based on their pharmacological properties, particularly their affinity for NPY and related peptides, such as Peptide YY (PYY) and Pancreatic Polypeptide (PP).[6] The Y1, Y2, and Y5 receptors bind NPY and PYY with high affinity, while the Y4 receptor is preferentially activated by PP.[4] The following table summarizes the binding affinities (Ki in nM) of endogenous ligands for the human NPY receptor subtypes.

| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |

| This compound (NPY) | 0.1 - 1.0 | 0.1 - 0.5 | 1 - 10 | 0.1 - 1.0 |

| Peptide YY (PYY) | 0.1 - 1.0 | 0.1 - 0.5 | 1 - 10 | 0.1 - 1.0 |

| Pancreatic Polypeptide (PP) | >1000 | >1000 | 0.1 - 1.0 | 10 - 100 |

| NPY (3-36) | >100 | 0.1 - 1.0 | >1000 | 1 - 10 |

| [Leu31, Pro34]NPY | 0.1 - 1.0 | >1000 | >1000 | >1000 |

Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used.

Distribution of NPY Receptor Subtypes

The differential distribution of NPY receptor subtypes throughout the body dictates their specific physiological roles.

Central Nervous System

In the human brain, Y1 and Y2 receptors are the most predominantly expressed subtypes, with distinct anatomical localizations.[7]

-

Y1 Receptors: High levels of Y1 receptor mRNA are found in most neocortical regions and the striatum.[7] Quantitative autoradiography has also detected abundant Y1 binding sites in the human frontal cortex.[2]

-

Y2 Receptors: The highest expression of Y2 receptor mRNA is observed in the hippocampus and the cerebellum.[7] Studies have shown that the human brain contains a high density of Y2-type NPY receptors.[4] In the human hippocampus, the NPY receptor has been characterized as a Y2 subtype.[8]

-

Y4 Receptors: Y4 receptor expression in the brain is generally lower than that of Y1 and Y2, with detectable levels in the hypothalamus.

-

Y5 Receptors: Y5 receptor mRNA is primarily found in the central nervous system, with notable expression in the hypothalamus, hippocampus, and thalamus.

Peripheral Tissues

NPY receptors are also widely distributed in peripheral tissues, where they mediate a variety of physiological functions.

-

Y1 Receptors: These receptors are abundant in vascular smooth muscle, where they mediate vasoconstriction. They are also found in the gastrointestinal tract, spleen, and adrenal gland.

-

Y2 Receptors: Y2 receptors are located on presynaptic neurons in the peripheral nervous system, where they inhibit neurotransmitter release. They are also expressed in the gastrointestinal tract and pancreas.

-

Y4 Receptors: The highest density of Y4 receptors is found in the gastrointestinal tract, including the colon, small intestine, and pancreas.

-

Y5 Receptors: While predominantly central, Y5 receptor mRNA has been detected in some peripheral tissues, including the adrenal gland and testis.

Signaling Pathways of NPY Receptor Subtypes

NPY receptors are classical GPCRs that primarily couple to inhibitory G proteins (Gi/Go).[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY receptors can modulate intracellular calcium concentrations and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Y1 Receptor Signaling

The Y1 receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase.[9] Furthermore, Y1 receptor activation can mobilize intracellular calcium, primarily from endoplasmic reticulum stores, through a phospholipase C (PLC)-independent mechanism in some cell types.[9]

Y1 Receptor Signaling Pathway

Y2 Receptor Signaling

Similar to the Y1 receptor, the Y2 receptor couples to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase. Y2 receptor activation also leads to the inhibition of N-type calcium channels, which contributes to its role as a presynaptic autoreceptor that inhibits neurotransmitter release.

Y2 Receptor Signaling Pathway

Y4 Receptor Signaling

The Y4 receptor primarily couples to Gi/Go proteins to inhibit adenylyl cyclase. In some cellular contexts, it can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.

Y4 Receptor Signaling Pathway

Y5 Receptor Signaling

The Y5 receptor signals through Gi/Go proteins to inhibit adenylyl cyclase and can also mobilize intracellular calcium. This receptor is strongly implicated in the NPY-mediated stimulation of food intake.

Y5 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are fundamental for characterizing the affinity of ligands for NPY receptors and for determining receptor density in a given tissue.[10]

Workflow for a Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]PYY), and varying concentrations of the unlabeled competing ligand.

-

For saturation binding experiments, add varying concentrations of the radioligand.

-

To determine non-specific binding, include tubes with a high concentration of an unlabeled NPY receptor ligand.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki) for competition assays or the dissociation constant (Kd) and maximum binding capacity (Bmax) for saturation assays.

-

In Situ Hybridization

In situ hybridization is used to visualize the anatomical distribution of NPY receptor mRNA in tissue sections.

Detailed Methodology:

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the tissue of interest and post-fix it in the same fixative.

-

Cryoprotect the tissue in a sucrose solution.

-

Cut frozen sections on a cryostat and mount them on coated slides.

-

-

Probe Synthesis:

-

Synthesize a labeled antisense RNA probe (e.g., with digoxigenin-UTP) that is complementary to the target NPY receptor mRNA.

-

A sense probe should also be synthesized as a negative control.

-

-

Hybridization:

-

Pretreat the tissue sections to improve probe penetration (e.g., with proteinase K).

-

Apply the hybridization buffer containing the labeled probe to the sections.

-

Incubate the slides in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight to allow the probe to hybridize to the target mRNA.

-

-

Washing and Detection:

-

Wash the slides under stringent conditions to remove any non-specifically bound probe.

-

Incubate the sections with an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase).

-

Add a chromogenic substrate that will be converted into a colored precipitate by the enzyme, allowing for visualization of the mRNA signal under a microscope.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NPY receptor activation.

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably or transiently expressing the NPY receptor of interest in a 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

-

-

Calcium Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Add the NPY receptor agonist at various concentrations.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the EC50 value of the agonist from the dose-response curve.

-

Conclusion

The this compound system, with its multiple receptor subtypes, presents a complex and highly regulated signaling network that plays a crucial role in a wide array of physiological functions. A thorough understanding of the distinct distribution and signaling properties of each NPY receptor subtype is essential for the development of selective therapeutic agents. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricacies of NPY receptor pharmacology and physiology, ultimately paving the way for novel treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of NPY receptor subtypes in the human frontal cortex reveals abundant Y1 mRNA and binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA in situ hybridization [protocols.io]

- 4. Quantitative receptor autoradiography demonstrates a differential distribution of neuropeptide-Y Y1 and Y2 receptor subtypes in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Frontiers | this compound receptors: how to get subtype selectivity [frontiersin.org]

- 7. Item - Distribution and regulation of this compound and its receptors in the human and rat brain : role in affective disorders - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. Characterization of this compound (NPY) receptors in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Y1 receptors for this compound are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for Neuropeptide Y Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligands for the neuropeptide Y (NPY) receptor system. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the binding affinities and functional potencies of the primary endogenous ligands—this compound (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP)—for the NPY receptor subtypes Y1, Y2, Y4, and Y5. Furthermore, it outlines detailed experimental methodologies for key assays used in the characterization of these ligand-receptor interactions and visualizes the associated signaling pathways.

Introduction to the this compound System

The this compound system is a crucial signaling network in the central and peripheral nervous systems, playing a significant role in a wide array of physiological processes.[1] These include the regulation of food intake, energy homeostasis, cardiovascular function, and mood.[1] The system comprises a family of structurally related peptide ligands and a group of G protein-coupled receptors (GPCRs).[2] The primary endogenous ligands are this compound (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP).[1] These peptides activate at least four functional receptor subtypes in humans: Y1, Y2, Y4, and Y5.[2] A fifth subtype, Y6, is functional in mice but not in primates.[3]

The distinct expression patterns of the NPY receptors and the varying affinities of the endogenous ligands for these receptors allow for the diverse and specific physiological effects mediated by this system. Understanding these intricate interactions is paramount for the development of targeted therapeutics for a range of disorders, including obesity, metabolic syndrome, and anxiety.

Endogenous Ligands and Receptor Binding Affinities

The endogenous ligands of the NPY receptors exhibit differential binding affinities for the various receptor subtypes. These affinities are typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

Table 1: Binding Affinities (Ki/IC50) of Endogenous Ligands for Human NPY Receptors

| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |

| This compound (NPY) | ~0.3 nM (IC50)[4] | High Affinity | Moderate Affinity | High Affinity |

| Peptide YY (PYY) | ~0.42 nM (Ki)[5] | ~0.03 nM (Ki)[5] | ~13 nM (Ki)[6] | ~3.2 nM (Ki)[6] |

| PYY(3-36) | ~1050 nM (Ki)[5] | ~0.11 nM (Ki)[5] | Low Affinity | Moderate Affinity |

| Pancreatic Polypeptide (PP) | Low Affinity | Low Affinity | ~0.056 nM (Ki)[7] | Moderate Affinity |

Note: The values presented are approximate and can vary depending on the experimental conditions and cell system used. "High Affinity" generally corresponds to sub-nanomolar to low nanomolar Ki or IC50 values, "Moderate Affinity" to mid-nanomolar values, and "Low Affinity" to high nanomolar or micromolar values.

Functional Potency of Endogenous Ligands

The functional potency of these ligands is determined by their ability to elicit a cellular response upon binding to the receptor. This is often measured as the half-maximal effective concentration (EC50) in functional assays, such as those measuring G protein activation or second messenger levels.